

Applications of N9-Isopropylolomoucine in Cancer Research Models

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Compound of Interest

Compound Name: N9-Isopropylolomoucine

Cat. No.: B1666366

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Introduction

N9-Isopropylolomoucine is a potent and selective mitotic cyclin-dependent kinase (CDK) inhibitor, with primary activity against the CDK1/Cyclin B1 complex.^{[1][2][3][4][5]} This complex is a crucial regulator of the G2/M transition in the cell cycle. By inhibiting CDK1, **N9-Isopropylolomoucine** effectively induces a cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis. This prolonged arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death. These characteristics make **N9-Isopropylolomoucine** a valuable tool for cancer research, particularly for studying cell cycle regulation and for evaluating novel therapeutic strategies targeting CDKs.

Data Presentation

Quantitative Data Summary

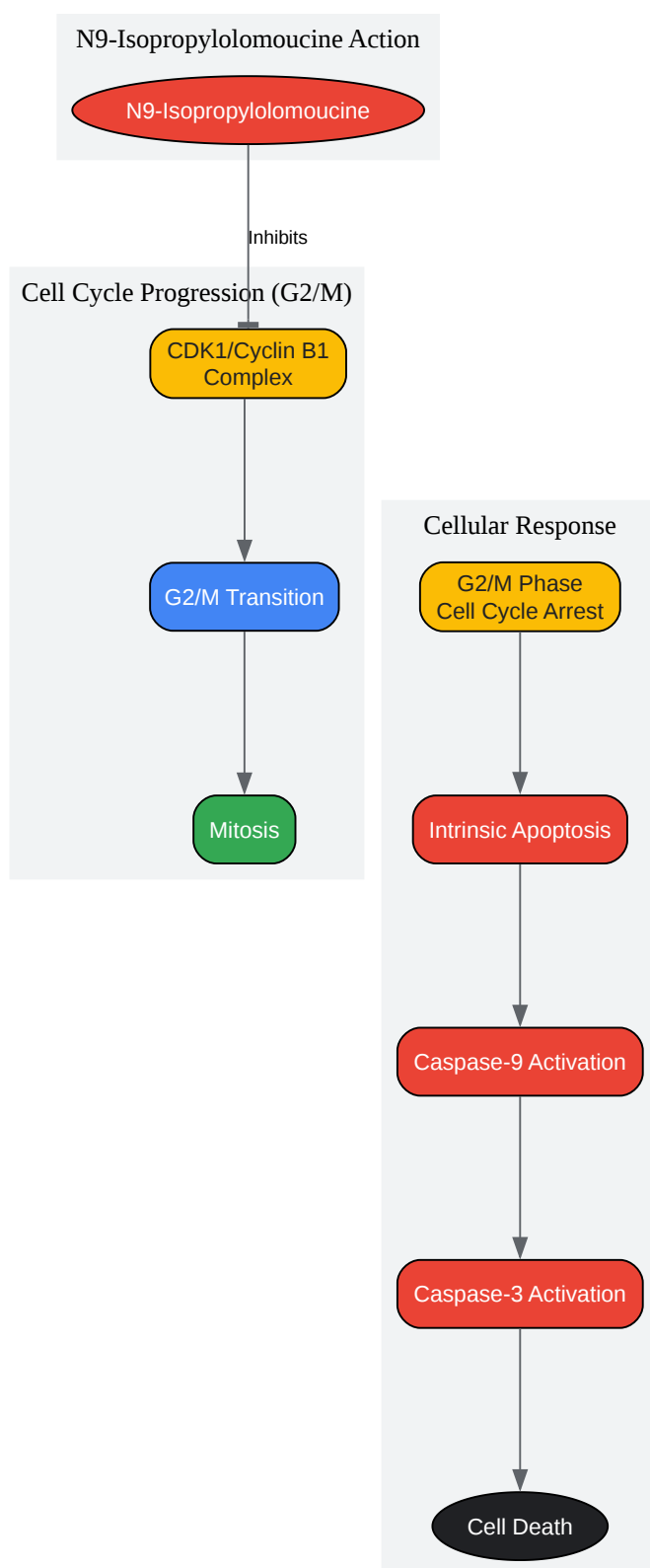
The following table summarizes the inhibitory activity of **N9-Isopropylolomoucine** against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

Cell Line	Cancer Type	IC50 (μM)
A549	Lung Carcinoma	Data not available
HeLa	Cervical Cancer	Data not available
MCF-7	Breast Adenocarcinoma	Data not available
HCT116	Colon Carcinoma	Data not available
PC3	Prostate Cancer	Data not available
HepG2	Hepatocellular Carcinoma	Data not available

Note: Specific IC50 values for **N9-Isopropylolomoucine** were not found in the provided search results. The table is a template to be populated as data becomes available.

Signaling Pathways

The primary mechanism of action of **N9-Isopropylolomoucine** is the inhibition of the CDK1/Cyclin B1 complex, which is a key regulator of the G2/M transition in the cell cycle. This inhibition leads to a cascade of events culminating in apoptosis.



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CDK1/Cyclin B1 inhibition by **N9-Isopropylolomoucine**.

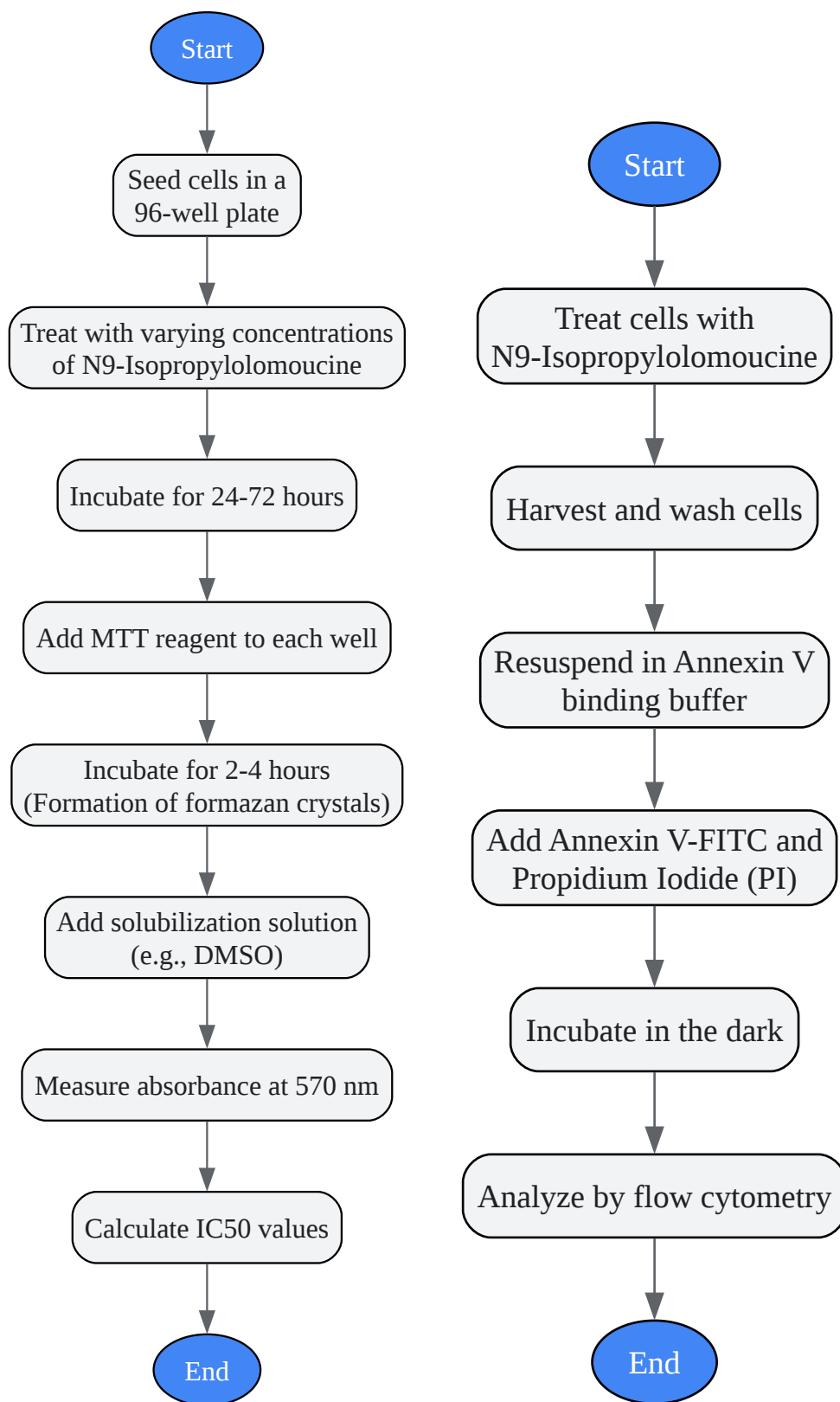
While the primary pathway is well-established, the effects of **N9-Isopropylolomoucine** on other key cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are not yet fully elucidated. Further research is warranted to explore potential cross-talk and off-target effects.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of **N9-Isopropylolomoucine** on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of **N9-Isopropylolomoucine** on cancer cell lines.



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